molecular formula C16H18N4O2 B2640669 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396746-36-3

2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B2640669
CAS No.: 1396746-36-3
M. Wt: 298.346
InChI Key: ZUQVVMDCYCSFSP-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a phenoxyacetamide moiety

Scientific Research Applications

2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions in the study of “2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide” and similar compounds involve the design of new derivatives with different biological profiles . This could lead to the development of novel and safe tailored drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group is attached through an acylation reaction, where phenoxyacetic acid or its derivatives react with the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine scaffold and exhibit similar biological activities.

    Phenoxyacetamide Derivatives: Compounds with phenoxyacetamide groups, such as certain herbicides and pharmaceuticals, have comparable chemical properties.

    Pyrimidine Derivatives: Other pyrimidine-based compounds, including nucleotides and antifolate drugs, have structural similarities and related biological functions.

Uniqueness

2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrrolidine and phenoxyacetamide moieties allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-phenoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(12-22-14-6-2-1-3-7-14)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQVVMDCYCSFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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